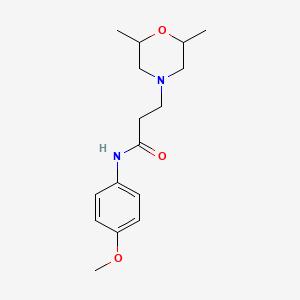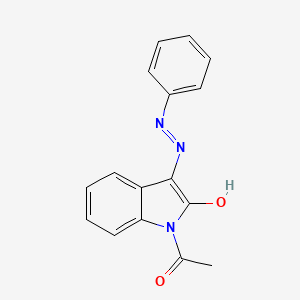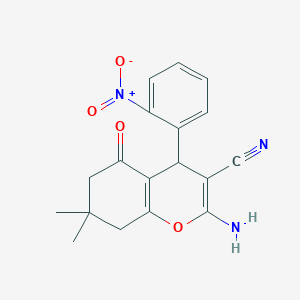![molecular formula C27H25N3O4S B10889351 2-(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10889351.png)
2-(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE is a complex organic compound with a molecular formula of C28H27N3O4S and a molecular weight of 501.6 g/mol . This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a methoxyethyl side chain. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH) to form an intermediate . This intermediate is then reacted with various reagents to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like NaBH4, and bases like KOH.
Scientific Research Applications
2-(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives and phenylacetamide compounds. Compared to these, 2-(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE is unique due to its specific structural features, such as the methoxyethyl side chain and the phenylimino group. These structural elements may confer distinct chemical and biological properties, making it a valuable compound for research .
Properties
Molecular Formula |
C27H25N3O4S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[4-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C27H25N3O4S/c1-33-17-16-30-26(32)24(35-27(30)29-22-10-6-3-7-11-22)18-20-12-14-23(15-13-20)34-19-25(31)28-21-8-4-2-5-9-21/h2-15,18H,16-17,19H2,1H3,(H,28,31)/b24-18+,29-27? |
InChI Key |
IRKFOPITTAFESY-CWOIWJLQSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)/SC1=NC4=CC=CC=C4 |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)SC1=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine](/img/structure/B10889273.png)

![3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889282.png)
![(4E)-4-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10889287.png)

![Bis[2-(4-bromophenyl)-2-oxoethyl] 3-nitrophthalate](/img/structure/B10889300.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889309.png)
![(2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10889317.png)

![4-[4-(Pentyloxy)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10889328.png)


![4-{5-[(E)-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10889356.png)
![(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10889357.png)
